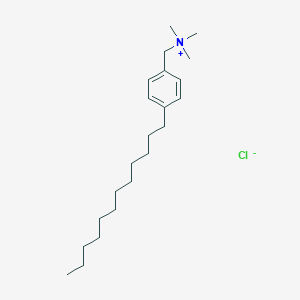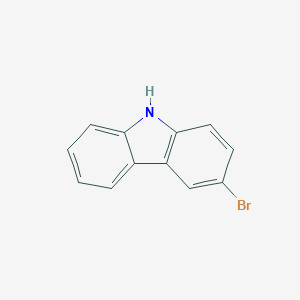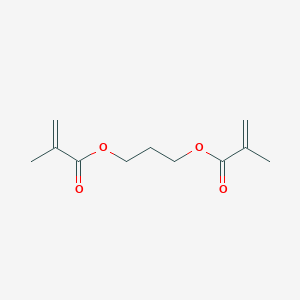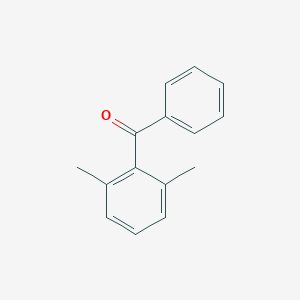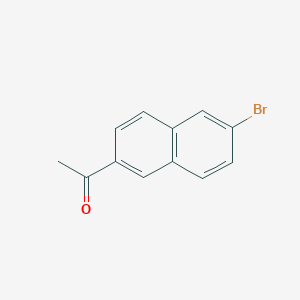
1-(6-溴萘-2-基)乙酮
概述
描述
Synthesis Analysis
The synthesis of 1-(6-Bromonaphthalen-2-yl)ethanone involves multiple steps, including the bromination of naphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, followed by condensation reactions. For instance, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one is prepared through refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, demonstrating the versatility and complexity of synthesizing bromonaphthalene derivatives (Sherekar, Kakade, & Padole, 2021).
Molecular Structure Analysis
The molecular structure of 1-(6-Bromonaphthalen-2-yl)ethanone has been studied through various spectroscopic methods, including FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking studies. These analyses help in understanding the geometrical parameters, stability arising from hyper-conjugative interactions and charge delocalization, and the potential inhibitory activities against specific targets, which could indicate its role in non-linear optics and as a potential anti-neoplastic agent (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(6-Bromonaphthalen-2-yl)ethanone often result in the formation of complex structures, demonstrating the compound's reactivity and potential as a precursor for further chemical synthesis. For example, its reaction with acetyl chloride in the presence of CuCl, LiCl, and AlCl3 as catalysts at 0°C to room temperature in THF illustrates its utility in synthesizing novel compounds with high yields, which can have significant implications in various research and industrial applications (Jin, 2015).
科学研究应用
合成和抗菌活性:Sherekar、Kakade 和 Padole(2021 年)的一项研究详细介绍了从 1-(6-溴萘-2-基)乙酮衍生的化合物的合成及其随后的抗菌活性筛选,表明在这一领域的优异成果 (Sherekar、Kakade 和 Padole,2021).
合成和生物学评估:Sherekar、Padole 和 Kakade(2022 年)的另一项研究合成了类似的化合物进行生物学评估,重点关注氯取代基的存在及其对抗菌活性的影响 (Sherekar、Padole 和 Kakade,2022).
选择性 α-单溴化:Ying(2011 年)研究了各种烷基芳基酮的选择性 α-单溴化,包括 1-(6-溴萘-2-基)乙酮,重点介绍了一种对这些化合物进行亲电溴化的有效且区域选择性的方法 (Ying,2011).
光谱研究和抗菌/抗氧化活性:Vhanale、Deshmukh 和 Shinde(2019 年)合成了由 1-(6-溴萘-2-基)乙酮制成的席夫碱,分析了它们的抗菌和抗氧化特性。这项研究突出了该化合物在产生具有显着生物活性的有效席夫碱方面的潜力 (Vhanale、Deshmukh 和 Shinde,2019).
噻唑并苯并咪唑衍生物的合成:Abdel‐Aziz、Hamdy、Gamal-Eldeen 和 Fakhr(2011 年)探索了从 1-(6-溴萘-2-基)乙酮合成新衍生物,重点关注它们的免疫抑制和免疫刺激活性,以及对各种癌细胞的细胞毒性。这表明该化合物与药物化学和药物开发相关 (Abdel‐Aziz、Hamdy、Gamal-Eldeen 和 Fakhr,2011).
分子结构和对接研究:Mary 等人(2015 年)对 1-(6-溴萘-2-基)乙酮的衍生物进行了分子结构和对接研究,深入了解了其在非线性光学中的作用以及作为抗肿瘤剂的潜力 (Mary 等人,2015).
属性
IUPAC Name |
1-(6-bromonaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDOTHVVSQOCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


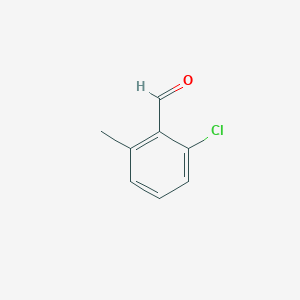
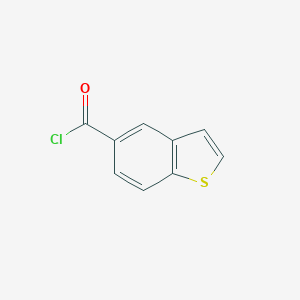
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)





